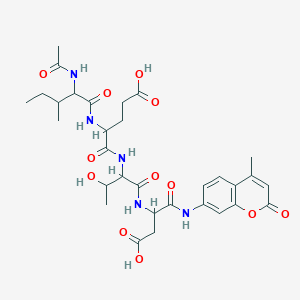
Indium trifluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium trifluoroacetylacetonate is an organometallic compound with the chemical formula C15H12F9InO6. It is a coordination complex where indium is bonded to trifluoroacetylacetonate ligands. This compound is known for its applications in various fields, including material science, chemistry, and industry, due to its unique properties.
Preparation Methods
Indium trifluoroacetylacetonate can be synthesized through several methods. One common synthetic route involves the reaction of indium trichloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Indium trifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of indium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of indium.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions.
Scientific Research Applications
Indium trifluoroacetylacetonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of indium trifluoroacetylacetonate varies depending on its application. In biological systems, indium complexes can interact with cellular components, leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved depend on the type of microorganism or cancer cell being targeted . In material science, the compound acts as a precursor that decomposes under specific conditions to form indium-containing materials .
Comparison with Similar Compounds
Indium trifluoroacetylacetonate can be compared with other similar compounds, such as:
Indium acetylacetonate: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Indium trichloride: A simpler indium compound used in various chemical reactions and industrial processes.
1,1,1-Trifluoroacetylacetone: A related ligand that can form complexes with various metals, including indium. The uniqueness of this compound lies in its specific ligand structure, which imparts distinct properties and reactivity compared to other indium compounds.
Properties
Molecular Formula |
C15H12F9InO6 |
|---|---|
Molecular Weight |
574.05 g/mol |
IUPAC Name |
(Z)-4-bis[[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b2*3-2+;3-2-; |
InChI Key |
JSFSIUKMFCYGBL-HVIQJXIVSA-K |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/O[In](O/C(=C\C(=O)C(F)(F)F)/C)O/C(=C/C(=O)C(F)(F)F)/C |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B12322693.png)
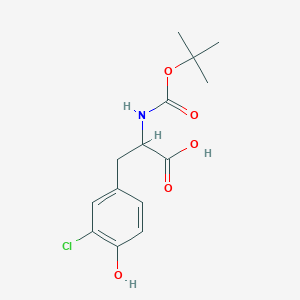
![Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate](/img/structure/B12322705.png)
![7-Methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12322716.png)
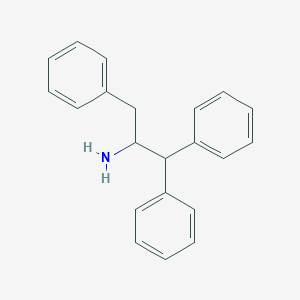

![Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane](/img/structure/B12322726.png)
![1H-Cycloprop[e]azulen-2-ol, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aalpha,2alpha,4alpha,4abeta,7balpha)]-](/img/structure/B12322731.png)
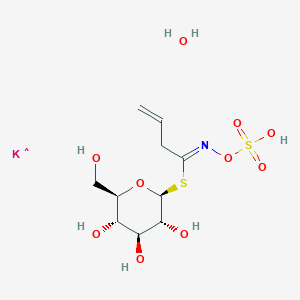
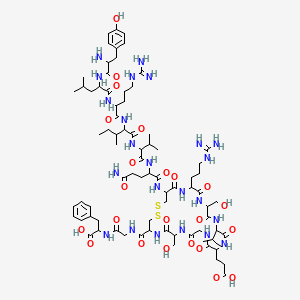
![2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12322751.png)
